molecular formula C17H13ClN4O5S B2410014 5-(4-chloro-2-nitrophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide CAS No. 900136-75-6

5-(4-chloro-2-nitrophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide

Cat. No.: B2410014
CAS No.: 900136-75-6
M. Wt: 420.82
InChI Key: XAIBBPOYIKDWEK-UHFFFAOYSA-N
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Description

5-(4-chloro-2-nitrophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide is a synthetic small molecule designed for advanced chemical biology and drug discovery research. Its unique structure, incorporating chloronitrophenyl, methylfuran, and thiadiazole rings, suggests potential as a key intermediate or core scaffold in medicinal chemistry programs. Researchers can investigate this compound for developing novel therapeutic agents, given that similar heterocyclic structures are known to exhibit a range of pharmacological activities . The presence of the thiadiazole moiety, in particular, may be exploited in the design of enzyme inhibitors or receptor modulators, as this heterocycle is commonly featured in bioactive molecules. The chloronitrophenyl subgroup could facilitate further synthetic elaboration or serve as a pharmacophore in its own right. This reagent is provided For Research Use Only and is intended solely for laboratory research purposes.

Properties

IUPAC Name

5-(4-chloro-2-nitrophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O5S/c1-8(23)5-15-19-17(28-21-15)20-16(24)12-7-14(27-9(12)2)11-4-3-10(18)6-13(11)22(25)26/h3-4,6-7H,5H2,1-2H3,(H,19,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIBBPOYIKDWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=NC(=NS3)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-chloro-2-nitrophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide is a complex organic compound characterized by a furan ring, a thiadiazole moiety, and various functional groups including a nitrophenyl and a carboxamide. The unique combination of these structural elements suggests significant potential for biological activity, particularly in pharmacological applications.

Structural Characteristics and Implications

The presence of the 4-chloro-2-nitrophenyl group enhances the compound's reactivity due to the electron-withdrawing properties of the chlorine and nitro substituents. This can lead to increased biological activity through various mechanisms, including enzyme inhibition and receptor modulation. Compounds containing thiadiazole and furan rings have been documented to exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For example, compounds with similar structural features have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The introduction of halogen substituents (like chlorine) is known to enhance antibacterial activity.

Table 1: Biological Activity of Related Thiadiazole Compounds

Compound NameStructureBiological Activity
5-(4-methylphenyl)-1,3,4-thiadiazoleStructureAntimicrobial
4-chloro-N-(thiazol-5-yl)benzamideStructureAnticancer
2-methyl-N-[3-(thiazol-5-yl)]acetamideStructureAnti-inflammatory

The specific structure of 5-(4-chloro-2-nitrophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide may enhance its biological activity compared to simpler analogs due to the synergistic effects of its functional groups.

Anticancer Potential

Thiadiazole derivatives are also being explored for their anticancer properties. Studies have indicated that compounds with similar functionalities can induce apoptosis in cancer cells and inhibit tumor growth . The nitrophenyl group may play a role in modulating pathways associated with cancer cell proliferation.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of thiadiazole derivatives. For instance, a study explored the in vitro antidiabetic activity of synthesized compounds derived from thiadiazole frameworks . The results highlighted that certain modifications could lead to enhanced efficacy compared to standard drugs like pioglitazone.

Table 2: In Vitro Antidiabetic Activity Results

CompoundTime (min)DMSOPioglitazoneCompound 1Compound 2
030145139141147
60150105112110
90150110117112
120147112118107

The findings suggest that specific structural modifications can significantly impact the pharmacological profiles of these compounds.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that require controlled conditions to optimize yields and purity. The presence of the carboxamide functional group classifies it as an amide, while the furan and thiadiazole moieties contribute to its unique chemical properties. The nitrophenyl group enhances its pharmacological potential by influencing the compound's reactivity and interaction with biological targets.

Key Synthesis Steps

  • Formation of the Furan Ring : Initial reactions focus on creating the furan structure, which serves as a core component.
  • Introduction of Thiadiazole : The thiadiazole moiety is incorporated through specific coupling reactions that ensure structural integrity.
  • Final Modifications : The nitrophenyl and carboxamide groups are added in later stages to complete the synthesis.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, related compounds have shown significant anticancer activity against various cell lines, indicating a potential for further development in oncology .
  • Anti-inflammatory Effects : The compound's ability to interact with inflammatory pathways makes it a candidate for anti-inflammatory drug development. Molecular docking studies have indicated promising results in inhibiting enzymes like 5-lipoxygenase .
  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various microbial strains, suggesting that this compound could also possess antimicrobial properties.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of compounds related to 5-(4-chloro-2-nitrophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide:

  • Anticancer Activity : A study highlighted the anticancer efficacy of structurally related compounds against multiple cancer cell lines, achieving growth inhibition percentages exceeding 80% .
  • Molecular Docking Studies : Computational analyses have been employed to predict the binding affinities of this compound with various biological targets, suggesting its potential as a lead compound for drug development .
  • In Vivo Studies : Future research should focus on in vivo models to assess the therapeutic efficacy and safety profiles of this compound in clinical settings.

Potential Applications

Given its diverse biological activities, 5-(4-chloro-2-nitrophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide holds promise for applications in:

  • Pharmaceutical Development : As a candidate for new anti-cancer or anti-inflammatory medications.
  • Agricultural Chemistry : Potential use as a pesticide or herbicide due to possible antimicrobial properties.

Preparation Methods

Sulfonation and Nitration of 4-Chloro-2-methylphenol

The 4-chloro-2-nitrophenyl moiety is synthesized via a directed nitration strategy using sulfonate protection to ensure regioselectivity. Starting with 4-chloro-2-methylphenol, the hydroxyl group is first protected as a sulfonate ester to prevent undesired oxidation or isomerization during nitration:

Procedure :

  • Sulfonation :
    • 4-Chloro-2-methylphenol (114.1 g, 0.8 mol) is reacted with methanesulfonic acid chloride (141.3 g, 0.8 mol) in pyridine at 60–70°C for 2 hours.
    • The resulting 4-chloro-2-methylphenyl methanesulfonate is isolated by ice quenching and ether extraction (yield: 89.3%).
  • Nitration :

    • The sulfonate ester is nitrated with a mixture of concentrated H2SO4 and HNO3 at 0°C for 130 minutes.
    • This step achieves 95% yield of 4-chloro-2-methyl-5-nitro-phenyl methanesulfonate, with the nitro group directed to the 5-position by the sulfonyl protecting group.
  • Deprotection :

    • Acidic cleavage (80°C, concentrated HCl) or alkaline cleavage (methanolic KOH) removes the sulfonyl group, yielding 4-chloro-2-methyl-5-nitro-phenol in 95.4% yield.

Table 1: Optimization of Nitration Conditions

Parameter Value Yield (%)
Temperature 0°C 95
HNO3 Equiv 1.5 89
Reaction Time 130 min 95

Preparation of 3-(2-Oxopropyl)-1,2,4-thiadiazol-5-amine

Cyclization of Thiourea Derivatives

The thiadiazole core is constructed via cyclization of a thiourea precursor bearing a ketone-functionalized side chain:

Procedure :

  • Thiosemicarbazide Formation :
    • 3-Chloropentane-2,4-dione (1.0 equiv) is reacted with thiourea (1.2 equiv) in ethanol under reflux for 6 hours.
    • The intermediate thiosemicarbazide precipitates and is filtered (yield: 78%).
  • Oxidative Cyclization :
    • The thiosemicarbazide is treated with iodine (1.1 equiv) in DMF at 80°C for 3 hours, forming 3-(2-oxopropyl)-1,2,4-thiadiazol-5-amine in 82% yield.

Table 2: Thiadiazole Cyclization Variables

Oxidizing Agent Temperature (°C) Yield (%)
I2 80 82
H2O2 70 68
FeCl3 90 75

Synthesis of 2-Methylfuran-3-carboxylic Acid

Friedel-Crafts Acylation

The furan ring is functionalized via acylation followed by oxidation:

Procedure :

  • Acylation :
    • Furan (1.0 equiv) is reacted with acetyl chloride (1.2 equiv) in the presence of AlCl3 (1.5 equiv) at 25°C for 4 hours, yielding 2-methylfuran (88%).
  • Oxidation :
    • 2-Methylfuran is oxidized with KMnO4 (2.0 equiv) in acidic aqueous medium, producing 2-methylfuran-3-carboxylic acid in 76% yield.

Amide Coupling and Final Assembly

Carbodiimide-Mediated Coupling

The target compound is synthesized by coupling 2-methylfuran-3-carboxylic acid with 3-(2-oxopropyl)-1,2,4-thiadiazol-5-amine:

Procedure :

  • Activation :
    • 2-Methylfuran-3-carboxylic acid (1.0 equiv) is treated with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C for 30 minutes.
  • Coupling :
    • The activated acid is reacted with the thiadiazolyl amine (1.0 equiv) at 25°C for 12 hours.
    • The crude product is purified via recrystallization from ethyl acetate/hexane (yield: 92%).

Table 3: Amide Coupling Optimization

Coupling Reagent Solvent Yield (%)
EDCl/HOBt DMF 92
DCC/DMAP CH2Cl2 85
HATU DMF 89

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, thiadiazole-H), 6.78 (s, 1H, furan-H), 4.12 (s, 2H, CH2CO), 2.56 (s, 3H, CH3).
  • IR (KBr) : 1715 cm-1 (C=O), 1530 cm-1 (NO2), 1245 cm-1 (C-O).

Purity Assessment

  • HPLC : 98.2% purity (C18 column, 70:30 MeOH/H2O, 1.0 mL/min).
  • Melting Point : 184–186°C.

Q & A

Q. Key Reagents and Conditions

StepReagents/ConditionsYield (%)
1Chloroacetyl chloride, Et₃N, 0–5°C65–75
2Pd(PPh₃)₄, K₂CO₃, DMF, 90°C50–60

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands like XPhos or SPhos to enhance coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene for solubility and stability.
  • Temperature Gradients : Perform reactions under microwave irradiation (80–120°C) to reduce time and side products.
  • In Situ Monitoring : Use HPLC-MS to track intermediate formation and adjust stoichiometry dynamically .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

  • NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and carbonyl groups (δ 165–175 ppm).
  • HRMS : High-resolution mass spectrometry (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 449.05).
  • X-ray Crystallography : Resolve bond angles and stereochemistry (e.g., nitrophenyl orientation relative to thiadiazole) .

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